Quin-MF

Description

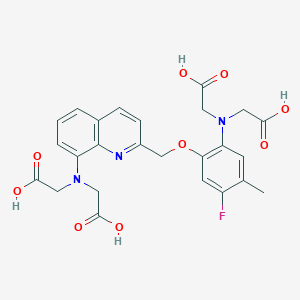

Structure

3D Structure

Properties

CAS No. |

109024-53-5 |

|---|---|

Molecular Formula |

C25H24FN3O9 |

Molecular Weight |

529.5 g/mol |

IUPAC Name |

2-[[2-[[2-[bis(carboxymethyl)amino]-5-fluoro-4-methylphenoxy]methyl]quinolin-8-yl]-(carboxymethyl)amino]acetic acid |

InChI |

InChI=1S/C25H24FN3O9/c1-14-7-19(29(11-23(34)35)12-24(36)37)20(8-17(14)26)38-13-16-6-5-15-3-2-4-18(25(15)27-16)28(9-21(30)31)10-22(32)33/h2-8H,9-13H2,1H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37) |

InChI Key |

YOXJXZQOMVTVFS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1F)OCC2=NC3=C(C=CC=C3N(CC(=O)O)CC(=O)O)C=C2)N(CC(=O)O)CC(=O)O |

Canonical SMILES |

CC1=CC(=C(C=C1F)OCC2=NC3=C(C=CC=C3N(CC(=O)O)CC(=O)O)C=C2)N(CC(=O)O)CC(=O)O |

Other CAS No. |

109024-53-5 |

Synonyms |

2-(2-amino-4-methyl-5-fluorophenoxy)methyl-8-aminoquinoline-N,N,N',N'-tetraacetic acid quin-MF quinMF |

Origin of Product |

United States |

Synthetic Methodologies for Quin Mf and Its Structural Analogues

Established Synthetic Routes for Quin-MF Elucidation

The initial design and synthesis of this compound were reported by Levy, Murphy, and London in 1987, where it was developed as a fluorinated calcium chelator with a significantly higher affinity for calcium ions compared to earlier compounds like 5FBAPTA. Current time information in Bangalore, IN. While the detailed synthetic procedure for the complete this compound molecule is not explicitly provided in the readily available snippets, the compound's structure suggests a convergent or linear synthesis strategy involving the assembly of its key components: the 8-aminoquinoline (B160924) backbone, the substituted fluorophenoxy-methyl ether linkage, and the tetraacetic acid chelating arms.

A crucial intermediate in the synthesis of this compound is the 8-aminoquinoline core. Established methods for preparing 2-methyl-8-aminoquinoline involve the amination of 2-methyl-8-bromoquinoline. This amination reaction typically proceeds in a solvent (such as dimethyl sulfoxide (B87167) or N,N-dimethylformamide) at elevated temperatures (60-120 °C) in the presence of a catalyst (e.g., copper acetylacetonate, iron acetylacetonate) and a strong base (e.g., cesium carbonate, potassium hydroxide). google.com The precursor, 2-methyl-8-bromoquinoline, can be synthesized via a ring-closure reaction of o-bromoaniline and crotonaldehyde (B89634) in the presence of an oxidizing agent and a moderator. google.com Another route for 2-methyl-8-aminoquinoline synthesis involves the reduction, cyclization, and amino substitution of o-nitrophenol. google.com

The tetraacetic acid functionalities are typically introduced by alkylation of amino groups with bromoacetic acid derivatives or similar reagents. The precise sequence of coupling the quinoline (B57606), phenoxy, and tetraacetic acid moieties would be critical to achieving the desired regioselectivity and yield for the complex this compound structure.

Strategies for the Rational Design and Synthesis of this compound Derivatives

The rational design of this compound derivatives often focuses on modifying its chelating properties, cell permeability, or introducing additional functionalities for specific applications. A notable derivative is this compound/AM, which is the acetoxymethyl (AM) ester form of this compound. core.ac.uk This derivative is designed as a membrane-permeable prodrug. Once inside the cell, intracellular esterases cleave the AM groups, releasing the negatively charged anionic form of this compound, which then exhibits a high affinity for metal ions like Cu2+. google.com This strategy enhances the intracellular delivery of the chelator, which is crucial for applications such as in vivo cell tracking with radiotracers. google.com

Strategies for designing derivatives might include:

Modification of the fluorophenoxy moiety: Altering the substituents (e.g., different halogens, alkyl groups) or their positions on the phenoxy ring could influence lipophilicity, electronic properties, or metabolic stability.

Varying the chelating arms: While tetraacetic acid groups are effective, exploring other polyaminocarboxylate or mixed donor atom chelators could fine-tune metal ion selectivity and binding affinity.

Prodrug strategies: Similar to the AM ester, other cleavable protecting groups could be employed to control the release and activation of the chelator in specific biological environments.

Advancements in Reaction Mechanisms and Optimization for this compound Synthesis

Advancements in synthetic organic chemistry have continuously contributed to the optimization of reactions relevant to this compound synthesis. These advancements often focus on improving yields, reducing reaction times, enhancing selectivity, and promoting greener chemical processes.

Key areas of advancement applicable to the synthesis of this compound and similar complex chelators include:

Catalysis: Development of more efficient and selective catalysts for carbon-nitrogen bond formation (e.g., Buchwald-Hartwig amination for attaching amino groups to aryl halides) and carbon-oxygen bond formation (e.g., Ullmann or copper-catalyzed ether synthesis) could streamline the coupling steps. arkat-usa.org

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many organic transformations, including those involved in quinoline synthesis or the formation of ether linkages. arkat-usa.org

Flow chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and control over reaction parameters, which can be beneficial for optimizing multi-step syntheses.

Protecting group strategies: Development of new, orthogonal, and easily removable protecting groups for amines and carboxylic acids is crucial for the successful synthesis of polyfunctional molecules like this compound, allowing for selective reactions at different stages.

Green chemistry approaches: Efforts to reduce solvent usage, utilize benign solvents, and develop atom-economical reactions contribute to more sustainable synthetic processes. For instance, the use of methanol (B129727) as a sole hydrogen and methyl source in reductive N-methylation of quinolines demonstrates a greener approach to introducing methyl groups. whiterose.ac.uk

While specific optimizations for the entire this compound synthesis are often proprietary or detailed in specialized patents, the general trends in organic synthesis, particularly in heterocyclic chemistry and chelator design, directly impact the efficiency and feasibility of producing such intricate molecules.

Advanced Spectroscopic and Analytical Characterization of Quin Mf

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic compounds, offering detailed insights into molecular architecture, functional groups, and connectivity between atoms azolifesciences.comwikipedia.orgmsu.edulibretexts.orgbyjus.comresearchgate.netwesleyan.edu. The technique is non-destructive and provides information about the chemical environment of various nuclei within a molecule msu.eduresearchgate.net.

Computational Chemistry and Modeling of Quin Mf Systems

Quantum Chemical Calculations for Quin-MF's Electronic Structure (Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgq-chem.com This theory is based on the principle that the ground-state properties of a many-electron system are uniquely determined by its electron density. wikipedia.org DFT is favored for its balance of accuracy and computational efficiency, making it a powerful tool for calculating the electronic properties of molecules like this compound. q-chem.com

DFT calculations for this compound involve solving the Kohn-Sham equations to determine the molecule's electron density, from which various electronic properties can be derived. wikipedia.org These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller gap generally suggests higher reactivity. ias.ac.in Other calculated parameters, such as the dipole moment, polarizability, and molecular electrostatic potential (MEP), help to characterize the charge distribution and reactivity sites within the this compound molecule. ias.ac.inresearchgate.net Theoretical vibrational analysis can also be performed to assign and predict infrared and Raman spectra. researchgate.net

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation |

| LUMO Energy | -2.0 eV | Region of electron acceptance |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Indicates chemical reactivity and stability ias.ac.in |

| Dipole Moment | 2.5 Debye | Measures the polarity of the molecule researchgate.net |

| Ionization Potential | 7.0 eV | Energy required to remove an electron |

| Electron Affinity | 1.5 eV | Energy released upon gaining an electron |

Molecular Docking Simulations for this compound's Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is extensively used in drug design to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or nucleic acid. nih.govspringernature.com The primary goal of docking is to identify the correct binding pose of the ligand in the active site of the receptor and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. springernature.comnih.gov

The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and then using a scoring function to rank them. researchgate.net These scoring functions estimate the free energy of binding. For this compound, docking simulations can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with specific amino acid residues in the target's binding pocket. nih.gov This information is crucial for understanding the mechanism of action and for guiding the optimization of the molecule to improve its potency and selectivity. springernature.com Studies on similar quinoline-based compounds have successfully used docking to identify potential inhibitors for targets like kinases and other enzymes. nih.govmdpi.com

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Kinase A | -8.5 | Val56, Ala71, Leu174 |

| c-MET Kinase | -9.2 | Tyr1159, Met1160, Asp1228 nih.gov |

| ATM Kinase | -9.8 | Trp812, Tyr867, Asp964 mdpi.com |

| FLT3 | -9.1 | (Hypothetical based on similar AML targets) plos.org |

| BCL2 | -8.8 | (Hypothetical based on similar AML targets) plos.org |

Molecular Dynamics Simulations for this compound's Conformational Landscape and Stability

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations provide detailed information about its conformational landscape, flexibility, and the stability of its complexes with biological targets. mdpi.comresearchgate.net The simulation solves Newton's equations of motion for a system of interacting atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve. nih.gov

When applied to a this compound-protein complex identified through docking, MD simulations can assess the stability of the binding pose. mdpi.com By monitoring metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time (typically nanoseconds to microseconds), researchers can determine if the ligand remains stably bound. mdpi.com These simulations also reveal the dynamic nature of the interactions, showing how water molecules and ions in the environment influence binding and how the protein's conformation might adapt to the ligand. frontiersin.org This provides a more realistic and dynamic picture of the biomolecular interaction compared to the static view from molecular docking. nih.gov

| Parameter | Value/Description |

|---|---|

| Simulation Time | 100 ns mdpi.com |

| Force Field | CHARMM36 / AMBER mdpi.com |

| Solvent Model | Explicit (e.g., TIP3P water) mdpi.com |

| Temperature | 300 K researchgate.net |

| Pressure | 1 atm |

| Average Ligand RMSD | ~1.5 Å mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that relate the chemical structure of a series of compounds to their biological activity. dergipark.org.trnih.gov The fundamental principle of QSAR is that the variations in the activity of a group of structurally related compounds are dependent on the changes in their molecular properties. researchgate.net For this compound, QSAR modeling can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent analogues. dergipark.org.tr

Developing a QSAR model involves several steps: creating a dataset of compounds with known activities, calculating various molecular descriptors for each compound, and then using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a predictive model. nih.govnih.gov Descriptors can encode electronic, steric, hydrophobic, and topological properties of the molecules. dergipark.org.tr A robust QSAR model, once validated, can be used to screen virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing, which significantly saves time and resources in the drug discovery process. nih.gov

| Model Component | Description |

|---|---|

| Dependent Variable | Biological Activity (e.g., Log IC50) nih.gov |

| Independent Variables (Descriptors) | Molecular Weight, LogP, Dipole Moment, Atomic Charges (qC1, qC4) nih.gov |

| Example Equation | Log IC50 = β0 + β1(qC1) + β2(qC4) + β3(LogP) nih.gov |

| Correlation Coefficient (R²) | 0.85 (Indicates good model fit) nih.gov |

| Cross-validation (Q²) | 0.81 (Indicates good predictive ability) nih.gov |

In Silico Pharmacokinetic and Pharmacodynamic Profiling of this compound (ADMET studies)

In silico ADMET profiling involves the use of computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate like this compound. researchgate.netsemanticscholar.org These predictions are vital in the early stages of drug development to identify compounds that are likely to have poor pharmacokinetic profiles or toxic effects, which are major causes of late-stage drug failure. plos.org

Various computational tools and web servers, such as SwissADME and pkCSM, can predict a wide range of ADMET properties based on the molecule's structure. researchgate.netsemanticscholar.org For this compound, these tools can estimate its gastrointestinal absorption, blood-brain barrier permeability, interaction with metabolic enzymes like cytochrome P450s, and potential for toxicity. plos.org The models are often based on large datasets of experimentally determined properties and employ QSAR-like methodologies. mdpi.com Early assessment of ADMET properties allows for the modification of the this compound structure to improve its drug-likeness and reduce potential liabilities, leading to the selection of more viable candidates for further development. semanticscholar.org

| Property | Category | Predicted Value/Outcome | Reference |

|---|---|---|---|

| Gastrointestinal Absorption | Absorption | High | semanticscholar.org |

| Blood-Brain Barrier Permeant | Distribution | No | plos.org |

| P-glycoprotein Substrate | Distribution | Yes | plos.org |

| CYP2D6 Inhibitor | Metabolism | Yes | researchgate.net |

| Total Clearance | Excretion | 0.5 log(ml/min/kg) | researchgate.net |

| AMES Toxicity | Toxicity | Non-toxic | semanticscholar.org |

Investigation of Quin Mf S Molecular Mechanisms and Biological Activities

Mechanisms of Metal Ion Chelation by Quin-MF

This compound, also known as quin2, is a powerful transition-metal ion chelator. nih.gov Chelating agents are compounds that can form stable complexes with metal ions, effectively sequestering them from their surroundings. nih.govmiun.se The mechanism of chelation involves the formation of multiple coordinate bonds between the metal ion and the ligand (the chelating agent). nih.gov In the case of this compound, its molecular structure allows it to bind with metal ions, a property that is fundamental to its biological applications. nih.gov

This compound exhibits a notable specificity and high affinity for certain divalent cations, particularly calcium (Ca²⁺). dojindo.com This selectivity is crucial for its function as a calcium indicator. The compound forms a stable fluorescent complex with calcium, with a logarithmic stability constant (logK) of 7.1 for Ca²⁺. dojindo.com In contrast, its affinity for magnesium (Mg²⁺), another abundant divalent cation in biological systems, is significantly lower, with a logK of 2.7. dojindo.com This differential affinity ensures that this compound primarily reports changes in calcium concentration without significant interference from magnesium.

Table 1: Affinity of this compound for Divalent Cations

| Divalent Cation | Logarithmic Stability Constant (logK) |

|---|---|

| Calcium (Ca²⁺) | 7.1 dojindo.com |

The binding of calcium to this compound results in a fluorescent complex with a high quantum yield of 0.14, with an excitation wavelength of 339 nm and an emission wavelength of 492 nm. dojindo.com

Intracellular ion homeostasis is critical for a multitude of cellular processes, and the regulation of ion concentrations is tightly controlled. nih.govfz-juelich.de Changes in the concentration of ions like Ca²⁺ act as key signals in cellular pathways. fz-juelich.deaps.org Due to its specific calcium-binding properties, this compound is an invaluable tool for studying the regulation of intracellular calcium homeostasis. dojindo.com By introducing this compound into cells, researchers can monitor changes in cytoplasmic free calcium concentrations in response to various stimuli. dojindo.com This allows for the investigation of the mechanisms that cells use to maintain their internal calcium balance, including the function of ion channels, pumps, and exchangers. mdpi.com

Interaction Mechanisms of this compound with Biological Macromolecules

The primary interaction of this compound with biological macromolecules is indirect, stemming from its function as a metal ion chelator. nih.gov Biological macromolecules, such as proteins and nucleic acids, often require metal ions as cofactors for their structure and function. nih.gov By chelating these essential metal ions, this compound can modulate the activity of these macromolecules. For instance, many enzymes are dependent on divalent cations like Ca²⁺ or Mg²⁺ for their catalytic activity. nih.gov By sequestering these ions, this compound can inhibit the function of such metalloproteins. The interaction is primarily governed by the principles of coordination chemistry, where the affinity of this compound for a particular metal ion will determine the extent to which it can compete with a biological macromolecule for that ion.

Role of this compound as a Biochemical Probe in Cellular Studies

This compound is widely utilized as a biochemical probe in cellular studies, primarily for the measurement of intracellular free calcium. dojindo.com Its utility as a probe is based on several key properties. Natural products and their derivatives are often used as chemical probes to explore biological phenomena. nih.gov The acetoxymethyl ester form of this compound (Quin 2-AM) is readily permeable to cell membranes, allowing it to be easily loaded into living cells. dojindo.com Once inside the cell, cellular enzymes called esterases cleave the acetoxymethyl ester groups, trapping the fluorescent this compound molecule in the cytoplasm. dojindo.com

The fluorescence of this compound is highly sensitive to the binding of calcium. dojindo.com This change in fluorescence can be measured using techniques like fluorescence microscopy and spectroscopy, providing a real-time readout of intracellular calcium concentrations. fz-juelich.de This has enabled researchers to study a wide range of cellular processes that are regulated by calcium signaling, including muscle contraction, neurotransmission, and gene expression.

Table 2: Properties of this compound as a Biochemical Probe

| Property | Description | Reference |

|---|---|---|

| Cell Permeability | The acetoxymethyl ester derivative (Quin 2-AM) allows for efficient loading into cells. | dojindo.com |

| Intracellular Trapping | Esterase activity within the cell converts Quin 2-AM to the membrane-impermeable this compound. | dojindo.com |

| Fluorescent Response | Exhibits a significant change in fluorescence upon binding to calcium. | dojindo.com |

| Specificity | High selectivity for Ca²⁺ over other divalent cations like Mg²⁺. | dojindo.com |

Structure Activity Relationship Sar Studies and Molecular Design Principles for Quin Mf

Correlative Analysis of Quin-MF Structural Modifications and Functional Outcomes

At present, comprehensive studies detailing specific structural modifications of this compound and their corresponding impact on functional outcomes are not widely available in peer-reviewed literature. The analysis of structure-activity relationships is crucial for optimizing the therapeutic profile of a lead compound. wikipedia.org Such studies typically involve the systematic alteration of different parts of the molecule to identify which chemical groups are responsible for its biological effects. wikipedia.org For quinoline (B57606) derivatives, to which this compound may be related based on its name, SAR studies have been instrumental in identifying compounds with antiprion and antimalarial activities. nih.gov However, without specific data for this compound, any correlative analysis remains speculative.

Elucidation of Key Pharmacophoric Elements within this compound

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The identification of these key elements is a cornerstone of rational drug design. youtube.com For this compound, the precise pharmacophoric features have not been explicitly defined in the available literature. Generally, for quinoline-based compounds, the nitrogen atom within the quinoline ring and the nature and position of substituents on the ring system are critical determinants of activity. nih.gov The elucidation of this compound's specific pharmacophore would require extensive computational modeling and experimental validation.

Advanced Research Applications and Potential of Quin Mf

Applications of Quin-MF in Advanced Chemical Probes for Biological Systems

This compound, particularly in its acetoxymethyl ester form (this compound/AM), has been effectively utilized as a component of advanced chemical probes for the radiolabeling of cells, primarily for in vivo tracking using Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. acs.orgresearchgate.net The primary challenge in direct cell labeling with radiometals is often the poor retention of the radioactive isotope within the target cells. nih.govnih.gov this compound/AM addresses this limitation through a clever chemical design.

The this compound/AM molecule is a membrane-permeable, fluorinated divalent cation chelator. nih.govnih.gov Its lipophilic nature, due to the acetoxymethyl ester groups, allows it to readily cross the cell membrane. acs.orgresearchgate.net Once inside the cell, intracellular esterases cleave these ester groups, transforming the molecule into its hydrolyzed, negatively charged anionic form. acs.orgnih.gov This resulting molecule is not only membrane-impermeable, effectively trapping it within the cell, but it also possesses a very high affinity for certain metal ions, notably copper (Cu²⁺), with a reported dissociation constant of less than 50 nM. nih.gov

A significant application of this "dual chelator" technique involves the labeling of leukocytes with ⁶⁴Cu for imaging infection and inflammation. nih.govnih.gov When leukocytes are labeled with a complex like [⁶⁴Cu]Cu-tropolone alone, the cellular retention of the ⁶⁴Cu is low. researchgate.netnih.gov However, the co-administration of this compound/AM dramatically improves this retention. The hydrolyzed this compound rapidly chelates the ⁶⁴Cu from the tropolone complex, forming a stable [⁶⁴Cu]Cu-Quin-MF complex that is then trapped intracellularly. researchgate.netnih.gov This enhanced retention leads to a stronger and more persistent signal from the labeled cells during PET imaging.

Research has demonstrated the quantitative impact of this approach. In one study, the intracellular retention of ⁶⁴Cu in leukocytes at 24 hours was a mere 24±5% when using [⁶⁴Cu]Cu-tropolone alone. With the addition of this compound/AM, the retention significantly increased to 79±6%. nih.gov

| Labeling Agent | Cellular Retention of 64Cu at 3 hours | Cellular Retention of 64Cu at 24 hours |

|---|---|---|

| [64Cu]Cu-tropolone | 54±4% | 24±5% |

| [64Cu]Cu-tropolone + this compound/AM | Not Reported | 79±6% |

Utility of this compound in Magnetic Resonance Imaging (MRI) Contrast Agent Development

Based on available scientific literature, there is limited to no information on the direct application or utility of this compound in the development of Magnetic Resonance Imaging (MRI) contrast agents. MRI contrast agents typically rely on paramagnetic metal ions, such as gadolinium (Gd³⁺) or manganese (Mn²⁺), to alter the relaxation times of water protons and enhance image contrast. nih.gov The existing research on this compound is predominantly focused on its high affinity for copper ions in the context of radiolabeling for PET and SPECT imaging. acs.orgnih.gov There is no readily available evidence to suggest its use as a chelator for paramagnetic ions for MRI applications.

Contribution of this compound to the Study of Metal-Dependent Biological Processes

The primary contribution of this compound to the study of metal-dependent biological processes stems from its application as an intracellular chelator, which facilitates the in vivo tracking of cells. By enabling the stable labeling of leukocytes with ⁶⁴Cu, this compound allows for the detailed investigation of cellular trafficking and biodistribution in processes such as inflammation and infection. nih.govnih.gov Copper itself is an essential trace element involved in numerous fundamental biological processes, and understanding its transport and localization is of significant interest.

The use of this compound in conjunction with ⁶⁴Cu-labeled probes provides a powerful tool to monitor the behavior of specific cell populations over time. This allows researchers to non-invasively visualize the migration of immune cells to sites of infection or inflammation, providing valuable insights into the dynamics of the immune response. acs.orgresearchgate.net The ability to effectively trap a radiometal like copper inside cells for extended periods is crucial for longitudinal studies of these metal-dependent biological events. nih.gov

Prospects of this compound in Targeted Ligand Design

While the metal-chelating properties of this compound are well-established, there is currently limited to no specific information in the scientific literature regarding its prospects or use as a foundational scaffold in targeted ligand design. The development of targeted ligands often involves designing molecules that can selectively bind to specific biological targets, such as receptors or enzymes, while also carrying a payload, for example, a therapeutic agent or an imaging moiety. While this compound's chelation capabilities are clear, its potential as a versatile platform for the broader design of new targeted ligands has not been extensively explored in available research.

Emerging Research Frontiers and Future Perspectives on Quin Mf

Uncharted Biological Interactions and Pathways of a Novel Compound

The initial exploration of a new chemical entity, such as the theoretical "Quin-MF," would focus on delineating its biological activity. This involves identifying its molecular targets, understanding its mechanism of action, and mapping the cellular pathways it modulates. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and yeast two-hybrid screens are instrumental in identifying direct protein binding partners.

Subsequent research would employ a variety of cellular and molecular biology techniques to understand the functional consequences of these interactions. This could involve gene expression profiling (e.g., RNA-seq) to identify downstream transcriptional changes, post-translational modification analysis to detect alterations in protein signaling cascades, and cellular imaging to observe effects on subcellular structures and processes. The ultimate goal is to construct a comprehensive map of the compound's biological interaction network, revealing both its intended effects and any potential off-target activities.

Integration of a Novel Compound's Research with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of thousands of compounds. nih.gov Integrating a novel compound like "this compound" into HTS workflows would be crucial for several reasons. Firstly, it could be screened against large libraries of known bioactive molecules to identify synergistic or antagonistic interactions. Secondly, HTS can be used to perform structure-activity relationship (SAR) studies, where analogs of the compound are synthesized and tested to identify the chemical moieties responsible for its biological effects.

A variety of HTS assay formats are available, including biochemical assays that measure the activity of a specific enzyme or receptor, and cell-based assays that assess a compound's effect on cellular processes like viability, proliferation, or reporter gene expression. nih.gov The choice of assay depends on the specific biological question being addressed. Data from HTS campaigns are typically large and complex, necessitating sophisticated data analysis pipelines to identify true "hits" and prioritize them for further investigation. acs.org

| High-Throughput Screening Methodologies | Description | Application to a Novel Compound |

| Biochemical Assays | Measure the effect of a compound on a purified molecular target (e.g., enzyme, receptor). | Determine the direct molecular target and mechanism of action. |

| Cell-Based Assays | Assess the effect of a compound on whole cells, measuring endpoints like viability, apoptosis, or signaling pathway activation. | Understand the compound's effect in a more physiologically relevant context. |

| High-Content Screening (HCS) | Utilizes automated microscopy and image analysis to quantify the effects of compounds on cellular morphology and subcellular processes. | Provide detailed insights into the compound's cellular phenotype and mechanism of action. |

| Synergy Screens | Test a compound in combination with a library of other compounds to identify synergistic or antagonistic interactions. | Discover combination therapies or elucidate mechanisms of action. |

Development of Multifunctional Conjugates for Advanced Research Tools

To enhance its utility as a research tool, a novel compound could be chemically modified to create multifunctional conjugates. This involves attaching other molecules, or "effector moieties," to the parent compound to impart new properties. google.com For example, a fluorescent dye could be conjugated to "this compound" to allow for its visualization within cells, enabling studies of its subcellular localization and trafficking.

Other potential conjugates could include affinity tags (e.g., biotin) for pull-down experiments to identify binding partners, or photosensitizers for applications in photodynamic therapy. The development of such conjugates requires careful consideration of the linking chemistry to ensure that the biological activity of the parent compound is not compromised. These advanced research tools can provide invaluable insights into the compound's mechanism of action and facilitate the development of new therapeutic or diagnostic applications. nih.gov

| Type of Conjugate | Effector Moiety | Research Application |

| Fluorescent Probe | Fluorophore (e.g., FITC, Rhodamine) | Visualization of subcellular localization and dynamics. |

| Affinity Probe | Biotin, clickable alkyne/azide | Identification of binding partners through pull-down assays. |

| Photo-crosslinker | Benzophenone, diazirine | Covalent labeling of target proteins upon UV irradiation. |

| Targeting Ligand | Antibody, peptide | Delivery of the compound to specific cell types or tissues. |

Challenges and Opportunities in the Advancement of a Novel Compound's Research

The path from discovery to a well-characterized research tool or therapeutic lead is fraught with challenges. For a new compound, a primary hurdle is often the development of a robust and scalable synthetic route. Furthermore, extensive studies are required to assess its solubility, stability, and metabolic fate, all of which can impact its biological activity and potential for further development.

Despite these challenges, the opportunities presented by a truly novel chemical entity are immense. Such a compound could provide a unique tool to probe a previously unstudied biological pathway, leading to new fundamental discoveries. It could also represent the starting point for the development of a new class of therapeutics for a disease with unmet medical needs. The journey of advancing research on a novel compound is a multidisciplinary effort, requiring expertise in chemistry, biology, and pharmacology, but the potential rewards are substantial.

Q & A

Q. What ethical frameworks guide this compound’s translational research involving animal models?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for experimental design transparency. Use power analyses to minimize animal numbers and prioritize non-invasive imaging (e.g., PET/MRI) for longitudinal studies. Establish independent ethics review panels for protocol audits .

Methodological Resources

- Data Contradiction Analysis : Apply triangulation by cross-validating results across independent labs, methodologies (e.g., CRISPR vs. RNAi), and model systems .

- Reproducibility Enhancement : Share raw data and code via repositories like Zenodo or GitHub, adhering to discipline-specific standards (e.g., MIAME for microarray data) .

- Advanced Instrumentation : Utilize cryo-EM for structural insights at near-atomic resolution or single-molecule fluorescence for dynamic binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.